
1,3-Bis(trifluoromethyl)benzene
Overview
Description
1,3-Bis(trifluoromethyl)benzene (CAS 402-31-3) is a fluorinated aromatic compound with two trifluoromethyl (–CF₃) groups positioned at the 1- and 3- positions of the benzene ring. Its molecular formula is C₈H₄F₆, with a molecular weight of 214.11 g/mol . The compound exhibits a boiling point of 116.1°C, a density of 1.379 g/cm³ at 25°C, and a refractive index of 1.3791 at 20°C . It is widely utilized as a building block in organic synthesis, particularly in cross-coupling reactions for pharmaceuticals, agrochemicals, and advanced materials . Its strong electron-withdrawing –CF₃ groups enhance thermal stability and chemical inertness, making it valuable in high-performance applications .
Preparation Methods
Fluorination of Carboxylic Acids
This method involves the fluorination of benzoic acid derivatives with phenylsulfur trifluoride under specific conditions.
Reaction Conditions:
- Reagents : Benzoic acid and phenylsulfur trifluoride
- Temperature : 100°C
- Atmosphere : Inert (e.g., nitrogen or argon)
- Solvent : None (neat conditions)
- Reaction Time : 2 hours
Procedure:
- Benzoic acid (132 mg, 1.08 mmol) is added portion-wise to phenylsulfur trifluoride (448 g, 2.7 mmol) in a sealed fluoropolymer tube.
- The tube is sealed after the addition, and the mixture undergoes a mild exothermic reaction.
- The sealed tube is heated in an oil bath at 100°C for 2 hours.
- After cooling to room temperature, the tube is opened, and the reaction mixture is analyzed using $$^{19}$$F NMR spectroscopy.
Yield:
This method produces benzotrifluoride with a high yield of approximately 90%.
Regioselective Metalation and Carboxylation
This method utilizes regioselective metalation followed by carboxylation to synthesize derivatives of 1,3-bis(trifluoromethyl)benzene.
Reaction Conditions:
- Reagents : this compound, organolithium reagents
- Temperature : Low temperatures (e.g., -78°C)
- Solvent : Tetrahydrofuran (THF)
Procedure:
- The compound undergoes regioselective lithiation at position 2 using an organolithium reagent.
- The lithiated intermediate is quenched with carbon dioxide to form 2,6-bis(trifluoromethyl)benzoic acid.
- Further treatment with sulfur tetrafluoride converts the acid into benzoyl fluoride derivatives.
Applications:
This method is particularly useful for preparing functionalized derivatives such as phosphane compounds.
Direct Fluorination Using Hydrogen Fluoride
Hydrogen fluoride can be used as a fluorinating agent in combination with other starting materials like m-xylene or p-fluorotoluene.
Reaction Conditions:
- Reagents : m-Xylene or p-fluorotoluene, hydrogen fluoride
- Catalyst : Typically absent; however, Lewis acids may be used to enhance reactivity.
- Temperature and Pressure : Varies depending on the scale and equipment.
Procedure:
The starting materials are exposed to hydrogen fluoride under controlled conditions to introduce trifluoromethyl groups selectively onto the aromatic ring.
Summary Table of Preparation Methods
Method | Key Reagents | Temperature | Solvent | Yield |
---|---|---|---|---|
Fluorination of Carboxylic Acids | Benzoic acid, phenylsulfur trifluoride | 100°C | None | ~90% |
Regioselective Metalation | Organolithium reagents | -78°C | THF | High |
Direct Fluorination | Hydrogen fluoride, m-xylene | Variable | None | Moderate |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The meta-directing effects of the -CF₃ groups dominate reactivity, enabling regioselective functionalization at the para position relative to the substituents.
Halogenation
- Bromination : Reacts with N,N′-dibromo-5,5-dimethylhydantoin in H₂SO₄/CH₃COOH at 45°C to yield 3,5-bis(trifluoromethyl)bromobenzene (93.7% yield). Minor byproducts include dibromo isomers (≤2.6%) .
- Chlorination : Treatment with Cl₂ in chlorosulfonic acid (0–5°C) produces 5-chloro-1,3-bis(trifluoromethyl)benzene (89% purity) .
Metalation and Functionalization
The compound undergoes deprotonation at the 2-position under strong bases, enabling carboxylation and phosphane synthesis.
- Lithiation : Reacts with lithium diisopropylamide (LDA) in THF at −78°C to form a lithiated intermediate, which carboxylates to 2,6-bis(trifluoromethyl)benzoic acid .
- Phosphane Derivatives : Serves as a precursor for bis[2,4-bis(trifluoromethyl)phenyl]phosphane via sequential metalation and phosphorylation .
Friedel-Crafts Reactions
In superacidic media (e.g., CF₃SO₃H), it participates in Friedel-Crafts alkylation/acylation with benzene, forming triarylmethanols or benzophenones .
- Mechanism : Protonation of -CF₃ groups generates carbocations stabilized by benzylic resonance.
- Example : Reaction with benzene in CF₃SO₃H yields triphenylmethanol (44–54%) and benzophenone derivatives (41–56%) .
Protolytic Defluorination
In Brønsted superacids (e.g., FSO₃H), C–F bond cleavage occurs, forming mixed acid anhydrides.
- 13C NMR Evidence : Formation of a carbonyl signal at δ 180 confirms anhydride intermediates (e.g., 43 ) .
Cross-Coupling Reactions
Used in Suzuki-Miyaura and Ullmann couplings to synthesize polyfluorinated biaryls.
- Example : Reaction with arylboronic acids under Pd catalysis produces 3,5-bis(trifluoromethyl)biphenyl derivatives .
Thermochemical Data
Gas-phase acidity and reaction thermodynamics have been characterized:
Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method |
---|---|---|---|
C₈H₃F₆⁻ + H⁺ → C₈H₄F₆ | 1559 ± 13 | 1527 ± 13 | G+TS |
Scientific Research Applications
Key Reactions:
- Metalation and Carboxylation : The compound can be metalated at the 2-position, followed by carboxylation to produce useful derivatives.
- Substitution Reactions : It participates in nucleophilic substitution reactions to generate various functionalized derivatives such as ethers and esters .
Applications in Organic Synthesis
1,3-Bis(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. Its derivatives have been utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.
Case Studies:
- Synthesis of Fluorinated Aromatics : Research indicates that this compound can be used to synthesize several bis(trifluoromethyl)aromatic compounds through electrophilic aromatic substitution reactions .
- Fluorinated Ligands : The compound has been employed to create ligands for transition metal catalysis, enhancing the efficiency of various catalytic processes.
Materials Science Applications
The unique properties of this compound have led to its use in materials science, particularly in the development of high-performance polymers and coatings.
Properties Benefiting Material Applications:
- Thermal Stability : The trifluoromethyl groups confer excellent thermal stability to polymers.
- Chemical Resistance : Materials derived from this compound exhibit resistance to solvents and harsh chemicals.
Analytical Chemistry
In analytical chemistry, this compound has been investigated for its role as a solvent in electrogenerated chemiluminescence (ECL) studies. It has been shown to enhance the stability and efficiency of ECL systems using various aromatic compounds .
Key Findings:
- Electrogenerated Chemiluminescence : Studies reveal that using this compound as a solvent improves the luminescence properties of analytes like anthracene and rubrene .
Mechanism of Action
The mechanism of action of 1,3-bis(trifluoromethyl)benzene primarily involves its ability to undergo regioselective metalation and subsequent reactions. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing the negative charge during metalation, allowing for selective functionalization at specific positions on the benzene ring .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomers: 1,3- vs. 1,4-Bis(trifluoromethyl)benzene
The 1,4-isomer (CAS 433-19-2) shares the same molecular formula (C₈H₄F₆ ) and weight (214.11 g/mol ) as the 1,3-isomer. However, differences in substituent positions lead to slight variations in physical properties:
Property | 1,3-Bis(trifluoromethyl)benzene | 1,4-Bis(trifluoromethyl)benzene |
---|---|---|
Boiling Point (°C) | 116.1 | 117.1 |
Density (g/cm³, 25°C) | 1.379 | 1.381 |
Refractive Index (20°C) | 1.3791 | 1.3792 |
The para-substituted isomer exhibits marginally higher density and boiling point, likely due to enhanced molecular symmetry and packing efficiency .
Chlorinated Trifluoromethylbenzenes
Chlorinated analogs demonstrate reduced molecular weight and boiling points compared to bis(trifluoromethyl) derivatives:
Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|
2-Chlorobenzotrifluoride (CAS 88-16-4) | C₇H₄ClF₃ | 152.5 | 1.367 (20°C) |
4-Chlorobenzotrifluoride (CAS 98-56-6) | C₇H₄ClF₃ | 140.0 | 1.350 (15°C) |
2,4-Dichlorobenzotrifluoride (CAS 320-60-5) | C₇H₃Cl₂F₃ | 117–118 | 1.377 (20°C) |
The introduction of chlorine reduces hydrophobicity compared to –CF₃ groups, impacting applications in solvents and ionic liquids .
Functionalized Derivatives
- 5,5′-Sulfinylbis(this compound) (CAS N/A): Synthesized via palladium-catalyzed cross-coupling, this derivative (C₁₆H₈F₁₂O₃S) highlights the compound’s utility in creating sulfenate intermediates for pharmaceuticals .
- 1-Nitro-3,5-bis(trifluoromethyl)benzene (CAS N/A): The nitro group increases molecular weight (C₈H₃F₆NO₂, 275.11 g/mol) and reactivity, enabling use in electrophilic substitution reactions .
- 1,3-Bis(2-hydroxyhexafluoroisopropyl)benzene (CAS 802-93-7): This diol derivative (C₁₂H₆F₁₂O₂) exhibits enhanced polarity (density 1.659 g/cm³ ) due to hydroxyl groups, expanding its use in polymer synthesis .
Complex Derivatives
- 1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene (CAS 1807121-19-2): With a molecular weight of 332.16 g/mol , this sulfur-containing derivative (C₉H₂F₁₀S) demonstrates increased lipophilicity, suitable for agrochemical formulations .
Biological Activity
1,3-Bis(trifluoromethyl)benzene, also known as m-bis(trifluoromethyl)benzene, is a compound with significant chemical properties and potential biological activities. This article explores its biological activity, including toxicity, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₈H₄F₆
- Molecular Weight : 214.1078 g/mol
- CAS Number : 402-31-3
- IUPAC Name : this compound
The compound features two trifluoromethyl groups attached to a benzene ring at the meta positions, which significantly influences its chemical reactivity and biological interactions.
Toxicity and Safety Profile
This compound exhibits various biological effects that are essential for understanding its safety profile:
- Skin Irritation : It can cause skin inflammation upon contact in sensitive individuals, potentially exacerbating pre-existing dermatitis conditions .
- Sensory Irritation : The compound is classified as a sensory irritant, with exposure leading to undesirable effects on the eyes, nose, or throat. Occupational exposure limits have been established to protect individuals from sensory irritation .
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of this compound. In a comparative analysis of various compounds, it was found that this compound exhibited notable activity against specific bacterial strains. The density functional theory (DFT) calculations suggested potential interactions with microbial targets that could be leveraged for therapeutic applications .
Electrogenerated Chemiluminescence (ECL)
Research has demonstrated the application of this compound in electrogenerated chemiluminescence studies. This property is particularly useful in analytical chemistry for high-performance liquid chromatography (HPLC). The stability and efficiency of ECL in fluorinated aromatic solvents were highlighted in experiments that utilized this compound as a solvent medium .
Synthesis and Reaction Mechanisms
The regioselective lithiation of this compound has been investigated, leading to subsequent reactions that produce valuable derivatives. For instance, carboxylation at position 2 yields 2,6-bis(trifluoromethyl)benzoic acid, which may have further applications in organic synthesis .
Data Table: Biological Activity Summary
Q & A
Q. Basic: What are the key physicochemical properties of 1,3-Bis(trifluoromethyl)benzene, and how do they influence experimental design?
The compound (CAS 402-31-3) has a molecular formula of C₈H₄F₆ and a molecular weight of 214.11 g/mol . Key properties include a boiling point of 116.1°C and a density of 1.379 g/cm³ at 25°C . The electron-withdrawing trifluoromethyl groups enhance thermal stability and reduce electron density on the benzene ring, making it resistant to electrophilic substitution. These properties necessitate inert reaction conditions (e.g., anhydrous solvents, Schlenk lines) for synthesis involving nucleophilic or radical intermediates .
Q. Advanced: How can this compound be functionalized for applications in advanced materials?
The compound serves as a precursor for synthesizing fluorinated polyimides and specialty polymers. For example:
- Polyimide synthesis : Reacting with dianhydrides (e.g., pyromellitic dianhydride) under high-temperature polycondensation yields thermally stable polyimides with low dielectric constants, suitable for microelectronics .
- Derivatization : Bromination at the para position (using N,N’-dibromo-5,5-dimethylhydantoin in acidic media) produces intermediates like 1-bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1), which can undergo Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .
Q. Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR spectroscopy : NMR is essential for confirming trifluoromethyl group integration and symmetry. For example, the parent compound exhibits a singlet at ~-63 ppm for equivalent CF₃ groups .
- Mass spectrometry : High-resolution MS (e.g., EI or ESI) confirms molecular ion peaks (e.g., m/z 214 for [M]⁺) and fragmentation patterns .
- X-ray crystallography : Resolves steric effects of CF₃ groups; the compound’s crystal structure reveals a planar benzene ring with C–F bond lengths of ~1.33 Å .
Q. Advanced: How does this compound enhance bioactive compound design?
The compound is a common substructure in bioactive clusters, particularly in agrochemicals and pharmaceuticals. Its fluorinated aromatic core improves metabolic stability and membrane permeability. For example:
- Drug intermediates : It is used to synthesize kinase inhibitors by introducing heterocycles via cross-coupling reactions .
- Bioactivity studies : Derivatives exhibit antifungal activity due to fluorine’s electronegativity disrupting microbial membrane potentials .
Q. Basic: What safety precautions are required when handling this compound?
- Toxicity : The compound is classified as harmful if inhaled or ingested. Use fume hoods and PPE (gloves, goggles) .
- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of CF₃ groups .
- Waste disposal : Neutralize with alkaline solutions (e.g., NaOH/ethanol) before incineration to avoid HF release .
Q. Advanced: How do steric and electronic effects of CF₃ groups impact reaction pathways?
- Steric hindrance : The meta-CF₃ groups create a rigid, bulky environment, favoring reactions at less hindered positions (e.g., para-bromination over ortho) .
- Electronic effects : CF₃ groups deactivate the benzene ring, directing electrophiles to electron-rich regions. For example, nitration requires strong HNO₃/H₂SO₄ at elevated temperatures .
Q. Basic: What synthetic routes are available for preparing this compound derivatives?
- Nucleophilic substitution : React with Grignard reagents (e.g., RMgX) to substitute halides (e.g., Br in 1-bromo-3,5-bis(trifluoromethyl)benzene) .
- Cross-coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki or Heck reactions to attach aryl/alkenyl groups .
Q. Advanced: What challenges arise in crystallizing fluorinated derivatives, and how are they mitigated?
- Low polarity : Fluorinated compounds often form weakly interacting crystals. Use slow evaporation in non-polar solvents (e.g., hexane) to enhance crystal growth .
- Twinned crystals : Employ SHELXL for refinement of high-resolution data, leveraging constraints for disordered CF₃ groups .
Q. Basic: How is this compound purified after synthesis?
- Distillation : Fractional distillation under reduced pressure (b.p. 116°C) removes low-boiling impurities .
- Chromatography : Use silica gel columns with hexane/ethyl acetate (95:5) to separate non-polar byproducts .
Q. Advanced: What role does computational modeling play in designing fluorinated materials?
DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of CF₃ groups, such as HOMO-LUMO gaps and charge distribution, guiding the design of optoelectronic materials .
Properties
IUPAC Name |
1,3-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBBXFLOLUTGCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059949 | |
Record name | Benzene, 1,3-bis(trifluoromethyl)- | |
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Molecular Weight |
214.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-31-3 | |
Record name | 3,5-Bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-31-3 | |
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Record name | 1,3-Bis(trifluoromethyl)benzene | |
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Record name | 1,3-Bis(trifluoromethyl)benzene | |
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Record name | Benzene, 1,3-bis(trifluoromethyl)- | |
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Record name | Benzene, 1,3-bis(trifluoromethyl)- | |
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Record name | α,α,α,β,β,β-hexafluoro-m-xylene | |
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Record name | 1,3-Bis(trifluoromethyl)benzene | |
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Retrosynthesis Analysis
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